zinc;bis(trimethylsilyl)azanide

Description

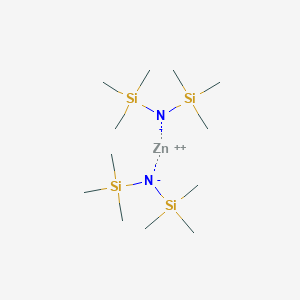

Zinc;bis(trimethylsilyl)azanide (chemical formula: C₁₂H₃₆N₂Si₄Zn, molecular weight: 386.16 g/mol) is a homoleptic zinc complex featuring two bis(trimethylsilyl)amide ligands. It is a colorless liquid at room temperature (melting point: 12.5°C, density: 0.957 g/mL at 25°C) . The compound adopts a tetracoordinated geometry around the zinc center, with nitrogen atoms from the amide ligands positioned at distances of 2.00–2.03 Å, indicative of a delocalized bonding system . It is highly reactive toward protic substrates (e.g., water, alcohols) due to its strong basicity and serves as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for synthesizing zinc-containing thin films . Safety protocols emphasize its flammability (flash point: 41°C) and corrosivity (Hazard Codes: C, F; H314: causes severe skin burns) .

Propriétés

Numéro CAS |

14760-26-0 |

|---|---|

Formule moléculaire |

C6H18NSi2Zn- |

Poids moléculaire |

225.8 g/mol |

Nom IUPAC |

bis(trimethylsilyl)azanide;zinc |

InChI |

InChI=1S/C6H18NSi2.Zn/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1; |

Clé InChI |

RVYCOGQSZPGJNM-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] |

SMILES canonique |

C[Si](C)(C)[N-][Si](C)(C)C.[Zn] |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Stoichiometry

The reaction proceeds via the following stoichiometric equation:

Here, the alkali metal bis(trimethylsilyl)amide acts as a nucleophile, displacing chloride ions from ZnCl₂. The insolubility of the resulting alkali metal chloride (e.g., NaCl) in nonpolar solvents facilitates its removal via filtration.

Experimental Protocol

-

Reagent Preparation : Anhydrous ZnCl₂ and sodium bis(trimethylsilyl)amide (Na[N(SiMe₃)₂]) are suspended in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours. Exothermicity necessitates temperature control to prevent side reactions.

-

Workup : The precipitated NaCl is removed via filtration, and the filtrate is concentrated under reduced pressure to yield Zn[N(SiMe₃)₂]₂ as a colorless liquid.

Table 1: Key Reaction Parameters

Alternative Synthetic Approaches

While salt metathesis dominates industrial and laboratory settings, alternative methods have been explored for specialized applications.

Direct Amination of Zinc Metal

Zinc metal reacts with bis(trimethylsilyl)amine (HN(SiMe₃)₂) in the presence of a catalytic base (e.g., NH₃):

This method avoids halide precursors but requires stringent anhydrous conditions and elevated temperatures (80–100°C). Yields are moderate (70–75%), and the reaction is less scalable due to hydrogen gas evolution.

Transmetalation Reactions

Transmetalation between zinc alkyls (e.g., ZnEt₂) and bis(trimethylsilyl)amine offers a halide-free pathway:

This route is limited by the volatility of ethane (EtH) and the need for precise stoichiometry.

Optimization and Industrial Scalability

Solvent Selection

Table 2: Physical Properties of Zn[N(SiMe₃)₂]₂

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₃₆N₂Si₄Zn | |

| Molecular Weight | 386.16 g/mol | |

| Density | 0.957 g/mL (25°C) | |

| Melting Point | 12.5°C | |

| Solubility | Soluble in THF, benzene, toluene |

Challenges and Mitigation Strategies

Comparaison Avec Des Composés Similaires

Group 1 Metal Silylamides

Lithium bis(trimethylsilyl)amide (LiHMDS)

- Formula : C₆H₁₈LiN₂Si₂

- Structure: Monomeric in solution, acting as a strong non-nucleophilic base.

- Key Properties : Higher basicity than zinc analogs; widely used in deprotonation reactions. Reacts with zinc alkyls to form heteroleptic zincates (e.g., [Li(Zn(CH₂SiMe₃)₂(N(SiMe₃)₂))]) with elongated Zn–N (213 pm) and Li–N (208 pm) bonds due to steric bulk .

- Applications: Organic synthesis (e.g., enolate formation), catalyst in polymerization .

Potassium bis(trimethylsilyl)amide (KHMDS)

- Formula : C₆H₁₈KN₂Si₂

- Structure : Less soluble in hydrocarbons compared to LiHMDS; aggregates in solution.

- Key Properties : Stronger base than LiHMDS but less commonly used due to handling challenges.

- Applications : Specialty base for sterically hindered substrates .

Other Zinc Amides and Coordination Complexes

Zinc bis(trifluoromethanesulfonyl)imide (Zn(TFSI)₂)

- Formula : C₂F₆N₂O₈S₄Zn

- Structure : Ionic liquid salt with Zn²⁺ and two TFSI⁻ anions.

- Key Properties: High thermal stability (>300°C), low viscosity. Non-flammable but hygroscopic.

- Applications : Electrolyte additive in lithium-ion batteries to enhance ionic conductivity .

Bis(1,3-di-tert-butyltriazenide)zinc(II)

- Formula : C₁₄H₂₈N₆Zn

- Structure : Two triazenide ligands in a distorted tetrahedral geometry.

- Key Properties : Sublimes at 80°C under reduced pressure; stable at 100°C for 15 days.

- Applications : ALD precursor for ZnS films, displaces ligands with silanethiols .

Group 13/14 Metal Silylamides

Methylindium bis(trimethylsilyl)amide (MeIn[N(SiMe₃)₂]₂)

- Structure : Trigonal planar geometry at In.

- Key Properties : Less stable than zinc analogs; decomposes to oligomers.

- Applications: Limited due to instability; explored in In–N bond studies .

Bis[tris(trimethylsilyl)methylzinc]triisopropylsilylphosphandiide

- Formula : C₃₈H₈₈P₂Si₈Zn₂

- Structure : Geminal bis(alkylzinc) substituents on phosphorus.

- Key Properties : Air-sensitive; used to study Zn–P bonding.

- Applications : Model for zinc-phosphorus coordination chemistry .

Q & A

Q. What are the optimal synthetic routes for preparing zinc;bis(trimethylsilyl)azanide, and how can purity be validated?

this compound is typically synthesized via salt metathesis reactions. A common method involves reacting bis(trimethylsilyl)amine (HMDS) with a zinc halide (e.g., ZnCl₂) in anhydrous conditions, often using lithium or sodium derivatives as bases. For example, lithium bis(trimethylsilyl)amide (LiHMDS) reacts with ZnCl₂ to yield the target compound . Purity validation requires ¹H/¹³C NMR to confirm ligand coordination and absence of residual solvents. X-ray crystallography is critical for structural confirmation, as seen in studies of analogous zinc amides .

Q. What safety precautions are essential when handling this compound?

The compound reacts violently with water, releasing flammable gases (e.g., NH₃ or H₂) and necessitating inert-atmosphere techniques (glovebox/Schlenk line). Personal protective equipment (PPE) and rigorous moisture exclusion are mandatory. Thermal stability should be assessed via DSC to prevent decomposition during storage .

Q. How does the steric bulk of trimethylsilyl groups influence the compound’s reactivity in coordination chemistry?

The trimethylsilyl (TMS) groups impose steric hindrance, limiting ligand substitution rates and stabilizing low-coordination states. This steric effect is evident in X-ray structures showing distorted tetrahedral geometries in zinc amides. Comparative studies with less bulky ligands (e.g., methyl or phenyl) reveal faster reaction kinetics but lower thermal stability .

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound with Group 14 azides?

Reactions with trimethylsilyl azide (TMS-N₃) yield zinc azide complexes (e.g., [LZnN₃]₂), while bulkier azides (e.g., Sn-based) form hexazene derivatives. Computational studies suggest that steric strain from TMS groups directs the reaction pathway: smaller azides favor N₃⁻ insertion, whereas larger substrates promote cyclization to hexazene . Kinetic studies (VT-NMR) and DFT calculations are recommended to map transition states .

Q. How can computational methods resolve contradictions in reported catalytic activity of zinc amides in hydrofunctionalization reactions?

Discrepancies arise from solvent effects and ligand lability. For instance, THF coordinates to zinc, altering electrophilicity, while toluene preserves the active site. Hybrid QM/MM simulations can model solvent interactions, while EXAFS spectroscopy probes ligand exchange dynamics in situ .

Q. What strategies improve the stability of this compound in ionic liquid matrices for electrochemical applications?

Ternary mixtures with ionic liquids (e.g., EMIM-TFSA) and ethylene carbonate enhance stability by reducing Lewis acidity. Rheological and conductivity data show that EC acts as a plasticizer, mitigating Zn²⁺ aggregation. DSC and impedance spectroscopy are key for optimizing electrolyte formulations .

Methodological Recommendations

- Structural Analysis : Use X-ray crystallography for geometry confirmation and Hirshfeld surface analysis for intermolecular interactions .

- Reactivity Screening : Employ in situ IR spectroscopy to monitor ligand substitution kinetics .

- Computational Tools : Apply DFT (B3LYP-D3/def2-TZVP) to predict reaction pathways and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.